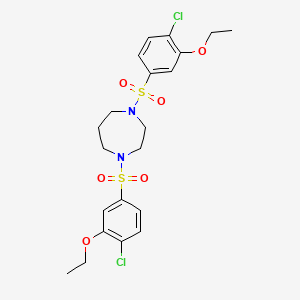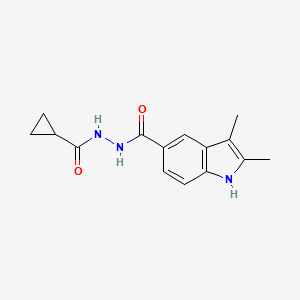![molecular formula C23H27NO4 B15109897 (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109897.png)
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound with a complex structure This compound is characterized by its benzofuran core, which is a fused ring system containing both benzene and furan rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Butyl(methyl)amino Group: This step involves the alkylation of the benzofuran core with a butyl(methyl)amine derivative under basic conditions.
Addition of the Ethoxybenzylidene Group: The ethoxybenzylidene group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Hydroxylation: The hydroxy group can be introduced through selective oxidation of the benzofuran core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The ethoxybenzylidene group can be reduced to form the corresponding ethylbenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation Products: Ketone or aldehyde derivatives.
Reduction Products: Ethylbenzyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of metal complexes with unique reactivity.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure can be explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine:
Therapeutic Agents: The compound can be investigated for its potential as a therapeutic agent in the treatment of various diseases.
Diagnostic Tools: It may be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be explored for its potential as a pesticide or herbicide.
作用机制
The mechanism of action of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to form metal complexes can modulate the activity of metalloenzymes.
相似化合物的比较
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: This compound differs by having a methoxy group instead of an ethoxy group.
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-hydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: This compound has a hydroxy group instead of an ethoxy group.
Uniqueness: The presence of the ethoxybenzylidene group in (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
属性
分子式 |
C23H27NO4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H27NO4/c1-4-6-13-24(3)15-18-19(25)12-11-17-22(26)21(28-23(17)18)14-16-9-7-8-10-20(16)27-5-2/h7-12,14,25H,4-6,13,15H2,1-3H3/b21-14- |
InChI 键 |
DFAQNAWIXAZHGC-STZFKDTASA-N |
手性 SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O |
规范 SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15109828.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B15109835.png)
![3-tert-butyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15109843.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate](/img/structure/B15109847.png)

![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide](/img/structure/B15109871.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B15109877.png)

![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B15109879.png)
![N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109885.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15109888.png)
![8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15109891.png)
